3-(3-甲基苯甲酰)噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

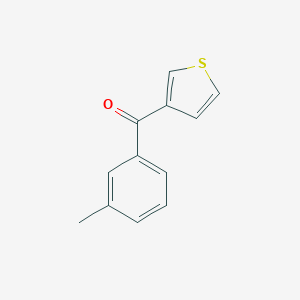

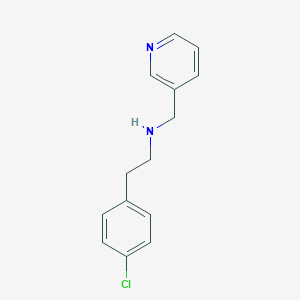

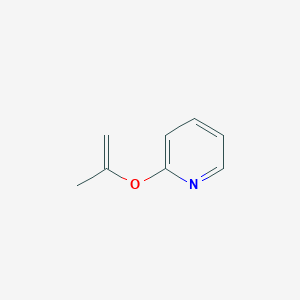

3-(3-Methylbenzoyl)thiophene is a compound of interest within the field of thiophene derivatives, which are crucial in various applications due to their unique chemical and physical properties. Thiophene derivatives are known for their widespread use in medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis and functionalization of thiophene derivatives, including 3-(3-Methylbenzoyl)thiophene, have attracted significant attention for their potential applications in pharmaceuticals, agrochemicals, and organic electronics (Xuan, 2020).

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies, including the Gewald reaction and other novel synthetic approaches that have been developed to improve efficiency and selectivity. These methods provide a pathway to a broad range of thiophene compounds with diverse substituents, demonstrating the versatility of thiophene chemistry (Xuan, 2020).

Molecular Structure Analysis

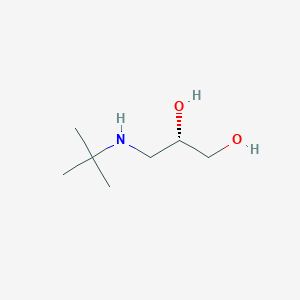

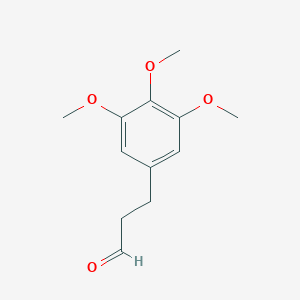

Thiophene derivatives are characterized by their aromatic five-membered ring structure, incorporating sulfur as a heteroatom. This structure is fundamental to the chemical behavior and reactivity of these compounds, influencing their electronic properties and interactions with other molecules. The specific arrangement and types of substituents on the thiophene ring, such as in 3-(3-Methylbenzoyl)thiophene, play a critical role in determining the compound's physical and chemical properties.

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and nucleophilic substitutions. These reactions are essential for the functionalization and further modification of thiophene compounds. The presence of sulfur in the thiophene ring also affects the compound's electronic properties, making them valuable in the development of organic electronic materials (Gendron & Vamvounis, 2015).

科学研究应用

热解机制研究

使用密度泛函理论研究了噻吩衍生物的热解机制,例如3-乙炔基苯并[b]噻吩。这项研究有助于理解噻吩化合物的热稳定性和分解途径,这对于3-(3-甲基苯甲酰)噻吩可能是相关的(Li et al., 2021)。

合成和抗微管活性

合成了一系列功能化的苯并[b]噻吩,结构类似于3-(3-甲基苯甲酰)噻吩,并对其抗增殖性能进行了评估。这些研究为噻吩衍生物的潜在药用应用提供了见解(Tréguier等,2014)。

重质油中的分解机制

在超临界水中研究了重质油中噻吩化合物的分解机制。这项研究可能有助于理解在类似条件下3-(3-甲基苯甲酰)噻吩的行为(Qi et al., 2020)。

构型分析

研究了某些苯并[b]噻吩衍生物的构型,这可以提供关于3-(3-甲基苯甲酰)噻吩的结构特性和潜在反应性的信息(Réamonn & O'sullivan,1977)。

烷基化和取代反应

对氯甲基苯并[b]噻吩衍生物与氰化物离子的烷基化研究提供了关于3-(3-甲基苯甲酰)噻吩的潜在化学反应和修饰的见解(Campaigne & Neiss, 1965)。

药理学性质

对具有药理活性的苯并[b]噻吩衍生物进行研究,包括它们的合成和作为治疗剂的潜力,可能有助于探索3-(3-甲基苯甲酰)噻吩的医药应用(Chapman, Clarke, & Sawhney, 1968)。

属性

IUPAC Name |

(3-methylphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAWMVVCIIEREL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437491 |

Source

|

| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbenzoyl)thiophene | |

CAS RN |

118993-70-7 |

Source

|

| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)